![molecular formula C15H14N2O4S B2668841 Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione CAS No. 303792-41-8](/img/structure/B2668841.png)

Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

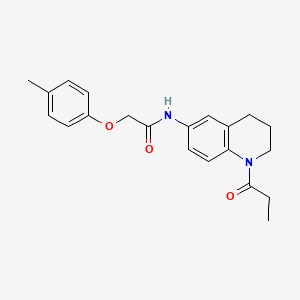

“Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” is a chemical compound with the molecular formula C11H12N2O3S . It is a derivative of morpholine, a common heterocyclic amine .

Molecular Structure Analysis

The molecular structure of “Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” consists of a morpholine ring attached to a furan ring via a methanethione group . The furan ring is further substituted with a nitrophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” are not detailed in the literature, compounds with similar structures have been studied. For instance, compounds containing morpholine rings are known to participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .Aplicaciones Científicas De Investigación

Antibacterial Activity and Molecular Docking Studies

A study on novel synthesized pyrazole derivatives, including compounds related to "Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione," highlighted their antibacterial activity. The compounds were tested against Staphylococcus aureus and Escherichia coli, with variations in electron-withdrawing and electron-donating substitutions showing differing levels of inhibition. Molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, demonstrating an effective approach for screening bioactive compounds (Khumar, Ezhilarasi, & Prabha, 2018).

Development of Diagnostic Assays

Research involving morpholine derivatives, similar in structure to the compound , led to the development of a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detecting AMOZ, a tissue-bound metabolite of furaltadone. This work underscores the compound's relevance in enhancing food safety by monitoring nitrofuran metabolite residues, including AMOZ, in shrimp samples, demonstrating its application in the development of diagnostic assays for food safety (Pimpitak et al., 2009).

Nitrosation Mechanisms

The nitrosation of thiols and amines, including morpholine, by oxygenated nitric oxide (NO) solutions was studied to understand the formation of nitroso compounds. These findings are relevant for elucidating the chemical behavior of morpholine derivatives under physiological conditions, offering insights into the chemical interactions and potential applications of morpholine-based compounds in biological systems (Goldstein & Czapski, 1996).

Synthesis and Characterization for Biomedical Applications

Another study focused on the synthesis and characterization of thiobenzamides and their derivatives, including morpholine-based compounds. The research evaluated their trypanocidal activity and toxicity, providing a foundation for potential biomedical applications, such as in the treatment of trypanosomiasis or cancer, due to the observed biological activities and toxicological profiles (Agnimonhan et al., 2012).

Chemical Synthesis Techniques

The compound has also been explored in the context of chemical synthesis techniques. Studies have investigated the synthesis of related morpholine derivatives through various reactions, offering valuable methodologies for creating structurally similar compounds. These techniques contribute to the broader field of organic synthesis, providing pathways for the production of morpholine-based compounds for further research and potential applications (Wang et al., 2016).

Propiedades

IUPAC Name |

morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-17(19)12-3-1-2-11(10-12)13-4-5-14(21-13)15(22)16-6-8-20-9-7-16/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAOTPJVHUKFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668758.png)

![[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2668761.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2668764.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)

![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2668778.png)

![ethyl 5-amino-1-(5-{[(4-methylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2668781.png)